ethyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate
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Overview
Description
Ethyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate is a chemical compound with the molecular formula C18H15ClN2O2 and a molecular weight of 326.78 g/mol This compound is characterized by the presence of a quinoline ring system substituted with a 4-chlorophenyl group and an ethyl carbamate group
Preparation Methods
The synthesis of ethyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate typically involves the reaction of 2-(4-chlorophenyl)quinoline-4-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with altered oxidation states.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoline ring or the carbamate group.
Scientific Research Applications
Ethyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring system allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets are still under investigation, but its structure suggests it could interfere with cellular processes critical for the survival and proliferation of microorganisms or cancer cells .
Comparison with Similar Compounds
Ethyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate can be compared with other quinoline derivatives, such as:
1-(4-chlorophenyl)-2-(3,4-dihydroquinolin-1(2H)-yl)ethyl phenylcarbamate: Known for its inhibitory activity against HIV-1 reverse transcriptase.
6-chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide: Demonstrates potent antiproliferative activity against cancer cells.
3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one: Exhibits significant antimicrobial activity.
Properties
IUPAC Name |
ethyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-2-23-18(22)21-17-11-16(12-7-9-13(19)10-8-12)20-15-6-4-3-5-14(15)17/h3-11H,2H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUTUJBSXVVETH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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